molecular formula C8H13N3O2 B1332345 Tert-butyl 1H-imidazol-4-ylcarbamate CAS No. 34665-48-0

Tert-butyl 1H-imidazol-4-ylcarbamate

Cat. No.: B1332345
CAS No.: 34665-48-0
M. Wt: 183.21 g/mol
InChI Key: XJNNJHSBTRIYHA-UHFFFAOYSA-N
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Description

Tert-butyl 1H-imidazol-4-ylcarbamate is a chemical compound with the molecular formula C8H13N3O2. It is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Tert-butyl 1H-imidazol-4-ylcarbamate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-imidazol-4-ylcarbamate typically involves the reaction of 1H-imidazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-imidazol-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Comparison with Similar Compounds

  • Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate
  • Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
  • Tert-butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate

Comparison: Tert-butyl 1H-imidazol-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1H-imidazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNJHSBTRIYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339713
Record name tert-butyl N-(1H-imidazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34665-48-0
Record name tert-butyl N-(1H-imidazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1H-imidazol-4-yl)carbamate
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